molecular formula C9H8O2 B094795 Chroman-3-one CAS No. 19090-04-1

Chroman-3-one

Cat. No. B094795
CAS RN: 19090-04-1
M. Wt: 148.16 g/mol
InChI Key: SHHLMGCHMMCOOS-UHFFFAOYSA-N
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Description

Chroman-3-one Description

Chroman-3-one, also known as Chroman-4-one, is a heterobicyclic compound that serves as a crucial scaffold in medicinal chemistry. It is used for the isolation, design, and synthesis of novel lead compounds. Despite its structural similarity to chromone, the absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities. Chroman-4-one derivatives are known for their wide range of pharmacological activities, making them a valuable template in drug design and development .

Synthesis Analysis

The synthesis of chroman-3-one derivatives has been explored through various methods. One approach involves the reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones . Another method includes a one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones from α-sulfonyl o-hydroxyacetophenones using CuI and DMSO . Additionally, a pseudo-five-component reaction has been developed to synthesize chromone-containing tripeptides, which form five new bonds, including three amide bonds . An organophotoredox catalyzed approach has also been used to synthesize 3-alkyl substituted chroman-4-one derivatives through a visible light-induced radical cascade cyclization . The Sonogashira cross-coupling reaction is another method for obtaining 3-(1-alkynyl)chromones, which can undergo various transformations to produce complex heterocyclic systems .

Molecular Structure Analysis

The molecular structure of chroman-3-one derivatives can be complex, with the potential for various substituents and modifications. For instance, the synthesis of a new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, involves nucleophilic addition and pyrone ring opening. The structure has been analyzed using crystallography, FTIR, UV-VIS, and NMR spectroscopy, revealing the presence of methoxy groups and hydrogen bonding .

Chemical Reactions Analysis

Chroman-3-one derivatives can participate in a range of chemical reactions. The reactions with amines proceed at C-2 with pyrone ring-opening . The organophotoredox catalyzed synthesis involves the generation of alkyl radicals and subsequent intermolecular cascade radical cyclization . The reactivity of 3-(1-alkynyl)chromones includes transformations into furans, reactions with dinucleophiles, and various cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman-3-one derivatives are influenced by their molecular structure. The new organic ligand mentioned earlier is stable up to 128 °C in an air atmosphere, after which it decomposes . The diversity-oriented one-pot synthesis of chroman-2-one derivatives demonstrates the ability to achieve good yields and excellent enantioselectivity, indicating the potential for creating chiral chromans . The synthesis of a trinuclear chromium(III) basic carboxylate complex with a chroman-4-one derivative showcases the possibility of forming new materials with interesting magnetic properties .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Chroman-3-one is an important structural motif and its derivatives have served as key intermediates in the total synthesis of natural products .

Application

It’s used in the synthesis of natural products such as miroestrol, (+)-myristinin A, and afzelechin .

Results

This method has mostly high efficiencies and provides rapid access to Chroman-3-ones .

Pharmacological Applications

Chroman-3-one and its derivatives exhibit a wide range of pharmacological activities .

Application

Chroman-3-one analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Results

Several analogues of chromane are available in the market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) . Moreover, several isolated flavanones, flavonols, homoisoflavonoids like naringenin, naringin, myricetin, dihydroquercetin and kaempferol are also under clinical studies .

Anti-Inflammatory Drugs

Chroman-3-one containing stilbin and silybin are used clinically as anti-inflammatory drugs .

Application

These compounds are used to manage inflammation in the body .

Results

These compounds have been shown to be effective in reducing inflammation in clinical studies .

Synthesis of Bioactive Chromans

Chroman-3-one is an important structural motif, and its derivatives have served as key intermediates in the total synthesis of natural product such as miroestrol, (+)-myristinin A, and afzelechin .

Application

These compounds are used in managing various diseases including hypertension, HIV, sexual dysfunction, and melanoma .

Results

This method has mostly high efficiencies and provides rapid access to Chroman-3-ones .

Tumor Necrosis Factor-α (TNF-α) Inhibitors

Chroman-3-one analogs have been found to inhibit tumor necrosis factor-α (TNF-α), a cell signaling protein involved in systemic inflammation .

Application

These compounds are used in the treatment of diseases where inflammation is a major component, such as rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis .

Results

These compounds have been shown to be effective in reducing inflammation in clinical studies .

Antiviral Drugs

Chroman-3-one containing compounds have been found to have antiviral properties .

Application

These compounds are used in the treatment of viral infections, including HIV .

Results

These compounds have been shown to be effective in reducing viral load in clinical studies .

properties

IUPAC Name

4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHLMGCHMMCOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456483
Record name chroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-3-one

CAS RN

19090-04-1
Record name 2H-1-Benzopyran-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19090-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name chroman-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-3-one
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Synthesis routes and methods

Procedure details

Example 1B (3.472 g, 19.7 mmol) was dissolved in dichloromethane (45 mL) to which was added triethylamine (3.5 mL) and diphenylphosphoryl azide (5.97 g, 21.7 mmol) in toluene (20 mL). The flask was equipped with a Dean-Stark trap and the mixture was heated to reflux. Toluene (45 mL) was added after one hour and the mixture was reflux for an 2 additional hours after which it was cooled to ambient temperature. 6N hydrochloric acid (50 mL) and toluene (20 mL) were added and the biphasic mixture refluxed for 3.5 hours followed by cooling to ambient temperature. Ethyl acetate (100 mL) and water (100 mL) were added, and the separated organic layer was washed sequentially with saturated sodium bicarbonate (2×100 mL), brine, dried over anhydrous sodium sulfate and filtered. The solution was concentrated under reduced pressure and chromatographed on silica gel eluting with 0-to-40% ethyl acetate in hexane to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.68 (s, 2H), 4.46 (s, 2H), 7.04 (m, 2H), 7.23 (m, 2H). MS (DCI) m/z 148.04 (M+NH4—H2O)+.
[Compound]
Name
Example 1B
Quantity
3.472 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
5.97 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
45 mL
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
Y Wang, K Ji, S Lan, L Zhang - Angewandte Chemie, 2012 - Wiley Online Library
… In the context of chroman-3-one synthesis, we envisioned that this strategy would allow … reactions were sluggish, and the desired chroman-3-one 2 a was formed in less than 10 % yield. …
Number of citations: 164 onlinelibrary.wiley.com
J Li, F Yang, YT Ma, K Ji - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
… synthesize the 4-acyl-chroman-3-one units rely on the reported … steps, to afford 4-acyl-chroman-3-one motifs in less than 20% yield … and functionalized 4-acyl-chroman-3-one derivatives. …
Number of citations: 21 onlinelibrary.wiley.com
DP Kamat, SG Tilve, VP Kamat… - Organic Preparations and …, 2015 - Taylor & Francis
… Citation 13 The benzo[f]chroman-3-one 6 was isolated from Cape aloeCitation 14 and dihydrocoumarin 7 was extracted from Aloe vera.Citation 15 Mammea dihydrocoumarin 8 was …
Number of citations: 54 www.tandfonline.com
M Liu, J Huang, H Xu, HX Dai - The Journal of Organic Chemistry, 2023 - ACS Publications
… of chroman-3-one skeleton via palladium-catalyzed intramolecular acyl-chalcogenation of alkyne with thio- and selenoesters. Chroman-3-one … , affording the chroman-3-one products in …
Number of citations: 3 pubs.acs.org
G Speranza, A Di Meo, P Manitto, D Monti… - Journal of Agricultural …, 1996 - ACS Publications
… This benzo[f]chroman-3-one (1) occurs in the drug in racemic form. The synthesis of an analogous chromanone (9) via intramolecular thermal acid-catalyzed cyclization of the 2-…
Number of citations: 17 pubs.acs.org
P Anastasis, PE Brown - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
… The chroman-3-one was found to exist entirely in the en01 form ( I j). Conversion into the chromen carboxylic ester (lc) was not at tempted because although the 7-unsu bst ituted …
Number of citations: 7 pubs.rsc.org
C Dai, N Luo, S Wang, C Wang - Organic letters, 2019 - ACS Publications
… (Z)-4-((Z)-benzylidene)chroman-3-one oxime with moderate to excellent yields. The advantages of … In addition, substituted (Z)-4-((Z)-benzylidene)chroman-3-one oximes could easily be …
Number of citations: 12 pubs.acs.org
A Rosowsky, PC Huang… - Journal of Heterocyclic …, 1970 - Wiley Online Library
… should oppose polarization of the carbonyl double bond to a greater extent than the 6-S-CH26+ dipole in thiochroman-3-one, and the infrared data suggest that this is indeed the case. …
Number of citations: 15 onlinelibrary.wiley.com
G Ariamala, T Sumathi… - Proceedings of the Indian …, 1992 - Springer
… The formation of chroman-3-one on irradiation of precocene epoxide in cyclohexane may be attributed to the influence of the methoxy group, which can facilitate the formation of the …
Number of citations: 1 link.springer.com
JH Richards, A Robertson, J Ward - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… Crystallisation of the resulting solid from benzene gave the chroman-3-one (11) in diamond-shaped plates (1.1 g.), mp 163", insoluble in cold aqueous sodium hydroxide and having a …
Number of citations: 3 pubs.rsc.org

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